

# Application Notes and Protocols for Azide MegaStokes 735 in Flow Cytometry

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## Compound of Interest

Compound Name: Azide MegaStokes dye 735

Cat. No.: B12057196

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## Introduction

Azide MegaStokes 735 is a near-infrared fluorescent dye specifically designed for bioorthogonal labeling applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its large Stokes shift, excellent photostability, and water solubility make it a valuable tool for biological research.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of Azide MegaStokes 735 in flow cytometry, with a focus on the analysis of cell surface glycans.

The methodology described herein is centered on metabolic glycan labeling. In this two-step approach, cells are first cultured with a synthetic monosaccharide analog containing an azide group. This azido-sugar is metabolized by the cell and incorporated into nascent glycans, which are then displayed on the cell surface. Subsequently, the azide-modified glycans are covalently labeled with Azide MegaStokes 735 via a highly specific and efficient click reaction. This enables the sensitive detection and quantification of changes in cell surface glycosylation patterns by flow cytometry.

Aberrant glycosylation is a well-established hallmark of various diseases, including cancer.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> Changes in the glycan structures on the cell surface can significantly impact cell signaling, adhesion, and immune recognition.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> Therefore, the ability to probe these alterations using techniques like metabolic glycan labeling coupled with flow cytometry is of great interest in basic research and drug development.

## Product Information

Azide MegaStokes 735 is a bright and photostable near-infrared dye.

## Physicochemical Properties

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	586 nm (in ethanol)	[1]
Emission Maximum ( $\lambda_{em}$ )	735 nm (in ethanol)	[1]
Molar Absorbance	50,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Stokes Shift	~149 nm	
Quantum Yield	Not publicly available	
Fluorescence Lifetime	Not publicly available	
Solubility	Water, Ethanol, DMF, DMSO	[1]

## Flow Cytometry Application: Analysis of Cell Surface Glycosylation

A primary application of Azide MegaStokes 735 in flow cytometry is the detection of changes in cell surface glycosylation through metabolic labeling. This is particularly relevant in cancer research, where altered sialylation is a common feature. The following protocol outlines the steps for metabolic labeling of cells with an azide-modified sialic acid precursor, N-azidoacetylmannosamine (Ac4ManNAz), followed by click chemistry labeling with Azide MegaStokes 735 and subsequent flow cytometric analysis.

## Experimental Workflow



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A generalized experimental workflow for metabolic labeling and flow cytometry.

## Detailed Protocol

### Materials:

- Cells of interest (e.g., cancer cell line and a non-cancerous control)
- Complete cell culture medium
- N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
- Azide MegaStokes 735
- Copper(II) Sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium Ascorbate
- Phosphate Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA)
- FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer with a yellow-green laser (561 nm) and appropriate filters

### Protocol Steps:

- Cell Culture and Metabolic Labeling:
  1. Seed cells in appropriate culture vessels and allow them to adhere and grow to a healthy confluence.
  2. Prepare a stock solution of Ac4ManNAz in sterile DMSO.

3. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50  $\mu\text{M}$ . Include a vehicle-only (DMSO) control.
  4. Incubate the cells for 2-3 days at 37°C in a humidified CO<sub>2</sub> incubator to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
- Cell Harvesting and Preparation:
    1. Harvest the cells using a gentle, non-enzymatic cell dissociation method if they are adherent.
    2. Wash the cells twice with ice-cold PBS containing 1% BSA.
    3. Count the cells and adjust the concentration to  $1 \times 10^6$  cells/mL in PBS with 1% BSA.
  - Copper-Catalyzed Click Chemistry Reaction:
    - Note: Prepare the Click Reaction Cocktail fresh just before use and add the components in the specified order to prevent precipitation.
    1. To 1 mL of the cell suspension ( $1 \times 10^6$  cells), add the following components sequentially:
      - Azide MegaStokes 735: to a final concentration of 5-10  $\mu\text{M}$ .
      - Copper(II) Sulfate (CuSO<sub>4</sub>): to a final concentration of 50  $\mu\text{M}$ .
      - THPTA (or other ligand): to a final concentration of 250  $\mu\text{M}$ .
      - Sodium Ascorbate: to a final concentration of 2.5 mM (add last to initiate the reaction).
    2. Gently vortex the cell suspension and incubate for 30 minutes at room temperature, protected from light.
  - Washing and Staining for Flow Cytometry:
    1. After the incubation, wash the cells twice with 2 mL of FACS buffer to remove unreacted click chemistry components.
    2. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

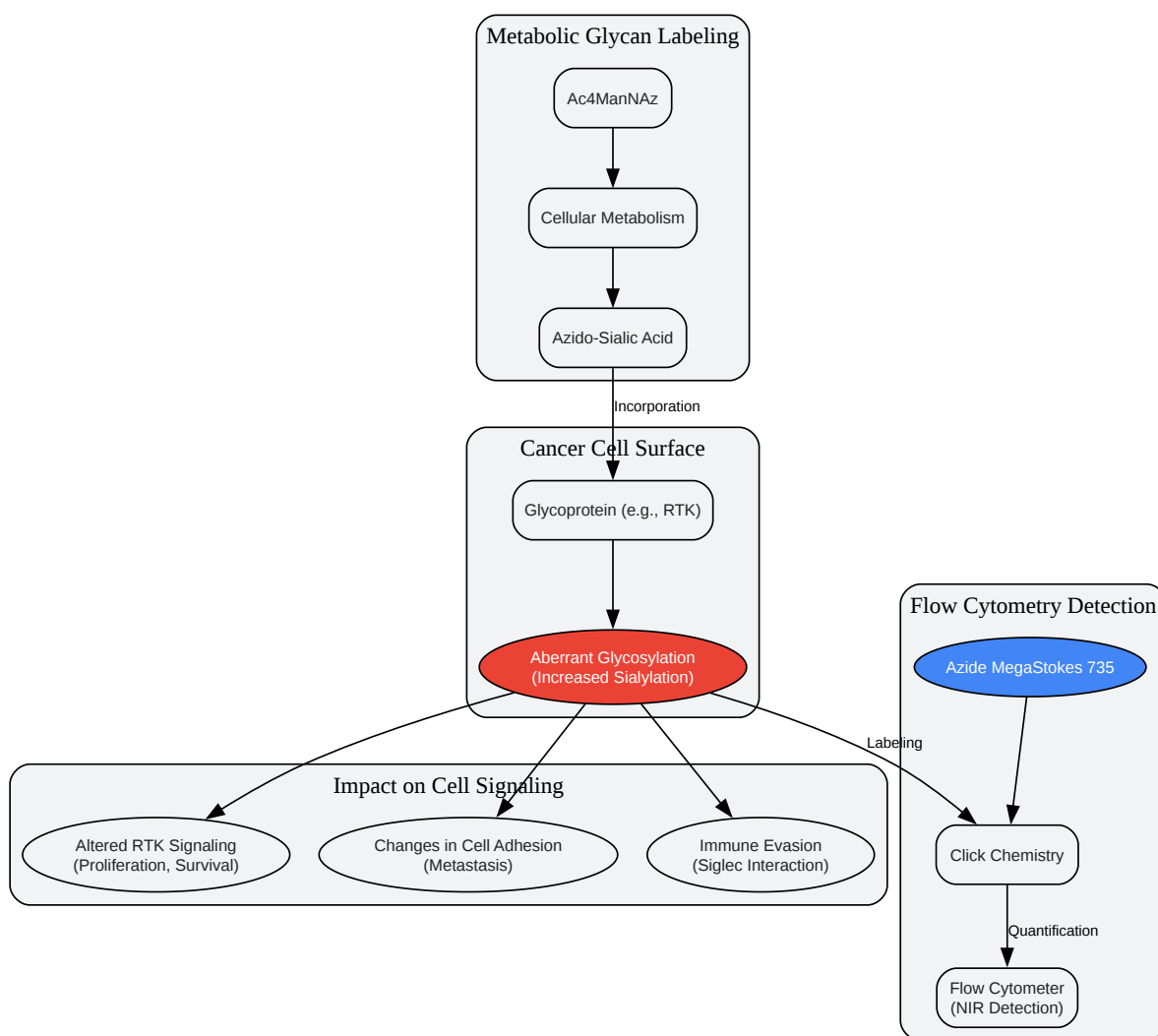
3. Resuspend the cell pellet in 500  $\mu$ L of FACS buffer.
  4. (Optional) At this stage, cells can be co-stained with other antibodies or viability dyes as needed for the experimental design.
- Flow Cytometry Analysis:
    1. Acquire the samples on a flow cytometer equipped with a yellow-green laser (561 nm) for excitation.
    2. For detection of Azide MegaStokes 735, use a long-pass filter around 700-710 nm and a bandpass filter centered around 730-740 nm (e.g., 730/45 nm).
    3. Collect a sufficient number of events for statistical analysis.
    4. Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and quantify the fluorescence intensity in the near-infrared channel.

## Data Presentation: Expected Results

Cell Line	Treatment	Mean Fluorescence Intensity (MFI) in NIR Channel
Cancer Cell Line	Ac4ManNAz + Azide MegaStokes 735	High
Cancer Cell Line	DMSO + Azide MegaStokes 735	Low (background)
Non-cancerous Cell Line	Ac4ManNAz + Azide MegaStokes 735	Moderate to Low
Non-cancerous Cell Line	DMSO + Azide MegaStokes 735	Low (background)

## Signaling Pathway Context: Aberrant Glycosylation in Cancer

Changes in cell surface glycosylation, particularly an increase in sialic acid, are a hallmark of cancer and can profoundly impact cell signaling pathways that drive tumor progression.[2][3][4][5] This altered "glyco-signature" can be effectively probed using metabolic labeling with Ac4ManNAz and detection with Azide MegaStokes 735.



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Probing aberrant cancer glycosylation and its impact on signaling.

The diagram above illustrates how metabolic labeling can be used to investigate the consequences of aberrant glycosylation in cancer. Increased sialylation on cell surface glycoproteins, such as Receptor Tyrosine Kinases (RTKs), can modulate their signaling activity, leading to increased cell proliferation and survival.<sup>[2]</sup> Furthermore, these altered glycans can mediate changes in cell adhesion, contributing to metastasis, and can interact with Siglec receptors on immune cells, leading to immune evasion.<sup>[6][7][8][9]</sup> By using Azide MegaStokes 735 to quantify the level of sialylation, researchers can correlate these changes with functional outcomes and assess the efficacy of therapies targeting these pathways.

## Troubleshooting



Problem	Possible Cause	Suggested Solution
Low or no fluorescence signal	Inefficient metabolic labeling	Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz is not degraded.
Low concentration of Azide MegaStokes 735	Increase the concentration of the dye in the click reaction.	
Inefficient click reaction	Ensure all click reaction components are fresh and added in the correct order. Optimize the reaction time.	
High background fluorescence	Non-specific binding of the dye	Ensure adequate washing steps after the click reaction. Include a control without Ac4ManNAz to assess background levels.
Cell death	Use a viability dye to exclude dead cells from the analysis, as they can non-specifically take up fluorescent dyes.	
High cell clumping	Cell handling	Handle cells gently during harvesting and washing. Consider adding EDTA to the washing buffers. Filter the cell suspension before analysis.

## Conclusion

Azide MegaStokes 735, in conjunction with metabolic glycan labeling and click chemistry, provides a powerful and sensitive method for the analysis of cell surface glycosylation by flow cytometry. This approach is particularly valuable for investigating the role of aberrant glycosylation in disease, such as the increased sialylation observed in cancer. The detailed

protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize this near-infrared dye in their studies of cellular signaling and drug development.

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